2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylic acid
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Overview
Description
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an octahydroisoindole carboxylic acid. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylic acid typically involves the protection of the amino group of octahydroisoindole-4-carboxylic acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of the compound.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces more reduced forms of the compound .
Scientific Research Applications
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylic acid involves the protection of the amino group in peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino group. This enables the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
- 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid
- (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
- (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid
Uniqueness
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylic acid is unique due to its specific structure, which combines the stability of the Fmoc group with the reactivity of the octahydroisoindole carboxylic acid. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial .
Properties
CAS No. |
1993277-77-2 |
---|---|
Molecular Formula |
C24H25NO4 |
Molecular Weight |
391.5 |
Purity |
95 |
Origin of Product |
United States |
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